molecular formula C12H11F2N3O B15329090 2-(1-(Difluoromethyl)-1H-imidazol-2-YL)-1-phenylethan-1-one oxime

2-(1-(Difluoromethyl)-1H-imidazol-2-YL)-1-phenylethan-1-one oxime

Cat. No.: B15329090
M. Wt: 251.23 g/mol
InChI Key: BCMWJZWLYLDLMK-MHWRWJLKSA-N
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Description

N-{2-[1-(difluoromethyl)-1H-imidazol-2-yl]-1-phenylethylidene}hydroxylamine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a difluoromethyl group attached to an imidazole ring, which is further connected to a phenylethylidene moiety. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[1-(difluoromethyl)-1H-imidazol-2-yl]-1-phenylethylidene}hydroxylamine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and formaldehyde.

    Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced via a nucleophilic substitution reaction using a suitable difluoromethylating agent.

    Attachment of the Phenylethylidene Moiety: The phenylethylidene group is attached through a condensation reaction with an appropriate aldehyde or ketone.

    Formation of Hydroxylamine: The final step involves the reaction of the intermediate compound with hydroxylamine under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-{2-[1-(difluoromethyl)-1H-imidazol-2-yl]-1-phenylethylidene}hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Halides, amines; reactions are conducted in polar solvents with appropriate catalysts to facilitate the substitution process.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted products with new functional groups replacing the original ones.

Scientific Research Applications

N-{2-[1-(difluoromethyl)-1H-imidazol-2-yl]-1-phenylethylidene}hydroxylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-{2-[1-(difluoromethyl)-1H-imidazol-2-yl]-1-phenylethylidene}hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The difluoromethyl group and imidazole ring play crucial roles in its binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[1-(trifluoromethyl)-1H-imidazol-2-yl]-1-phenylethylidene}hydroxylamine
  • N-{2-[1-(chloromethyl)-1H-imidazol-2-yl]-1-phenylethylidene}hydroxylamine
  • N-{2-[1-(bromomethyl)-1H-imidazol-2-yl]-1-phenylethylidene}hydroxylamine

Uniqueness

N-{2-[1-(difluoromethyl)-1H-imidazol-2-yl]-1-phenylethylidene}hydroxylamine stands out due to the presence of the difluoromethyl group, which imparts unique chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications, particularly in drug development where these properties are advantageous.

Properties

Molecular Formula

C12H11F2N3O

Molecular Weight

251.23 g/mol

IUPAC Name

(NE)-N-[2-[1-(difluoromethyl)imidazol-2-yl]-1-phenylethylidene]hydroxylamine

InChI

InChI=1S/C12H11F2N3O/c13-12(14)17-7-6-15-11(17)8-10(16-18)9-4-2-1-3-5-9/h1-7,12,18H,8H2/b16-10+

InChI Key

BCMWJZWLYLDLMK-MHWRWJLKSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/O)/CC2=NC=CN2C(F)F

Canonical SMILES

C1=CC=C(C=C1)C(=NO)CC2=NC=CN2C(F)F

Origin of Product

United States

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